

AT7519 TFA: A Technical Guide for Basic Cancer Cell Biology Research

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	AT7519 TFA	
Cat. No.:	B1139512	Get Quote

Introduction

AT7519 Trifluoroacetate (TFA) is a potent, small-molecule inhibitor of multiple cyclin-dependent kinases (CDKs).[1][2] CDKs are a family of protein kinases that play a critical role in regulating the eukaryotic cell cycle, transcription, and apoptosis.[3][4] Due to their frequent dysregulation in human cancers, CDKs have emerged as attractive therapeutic targets in oncology.[3][4] AT7519, developed through a fragment-based medicinal chemistry approach, is an ATP-competitive inhibitor that has demonstrated significant anti-proliferative and pro-apoptotic activity across a range of cancer cell lines and in vivo tumor models.[3][5] This guide provides an in-depth overview of AT7519's mechanism of action, biological effects, and relevant experimental protocols for its application in basic cancer cell biology research.

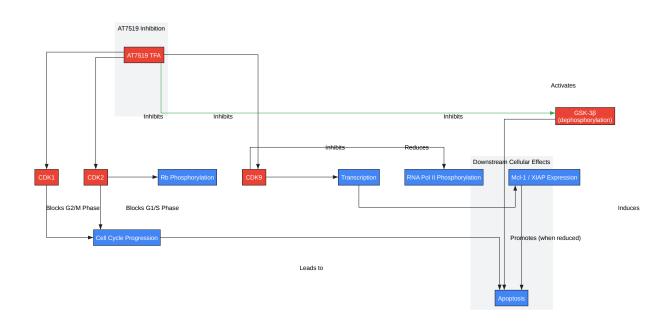
Mechanism of Action

AT7519 exerts its anti-cancer effects primarily by inhibiting the enzymatic activity of several key CDKs involved in cell cycle progression and transcriptional regulation. It binds to the ATP-binding pocket of these kinases, preventing the phosphorylation of their respective substrates.

[3] The primary targets include CDK1, CDK2, CDK4, CDK6, and CDK9.[5] This multi-targeted inhibition leads to several downstream cellular consequences, including cell cycle arrest, inhibition of transcription, and induction of apoptosis.[3][6]

Core Signaling Pathway of AT7519





Click to download full resolution via product page



Caption: AT7519 inhibits multiple CDKs, leading to cell cycle arrest and transcriptional repression, while activating GSK-3 β to promote apoptosis.

Quantitative Data

Table 1: Inhibitory Activity of AT7519 Against Cyclin-

Dependent Kinases

Kinase	IC50 (nM)
CDK1	210
CDK2	47
CDK4	100
CDK5	13
CDK6	170
CDK9	<10
Data sourced from MedChemExpress and Selleck Chemicals.[7][8]	

Table 2: Antiproliferative Activity of AT7519 in Human Cancer Cell Lines



Cell Line	Cancer Type	ICso (μM)	Incubation Time (h)
MCF-7	Breast Cancer	0.04	Not Specified
HCT116	Colon Cancer	0.082	72
A2780	Ovarian Cancer	0.35	72
SW620	Colon Cancer	0.94	Not Specified
MM.1S	Multiple Myeloma	0.5	48
U266	Multiple Myeloma	0.5	48
U251	Glioblastoma	0.246	48
U87MG	Glioblastoma	0.222	48
Data compiled from various studies.[5][9]			

Key Biological Effects
Cell Cycle Arrest

A primary consequence of CDK inhibition by AT7519 is the disruption of the cell cycle.

- G1/S and G2/M Arrest: Treatment with AT7519 leads to an accumulation of cells in both the G1 and G2/M phases of the cell cycle.[6][9] In human tumor cell lines like HCT116 and glioblastoma cells (U251, U87MG), this arrest can be observed as early as 6 hours post-treatment.[6][9]
- Mechanism: Inhibition of CDK2 and CDK1 prevents the phosphorylation of key substrates
 required for progression through the G1/S and G2/M checkpoints, respectively. For instance,
 AT7519 inhibits the phosphorylation of the Retinoblastoma protein (Rb) and Nucleophosmin
 (NPM), which are substrates of CDK2.[3][10]

Induction of Apoptosis

AT7519 is a potent inducer of apoptosis in a variety of cancer cell lines.[7][8]



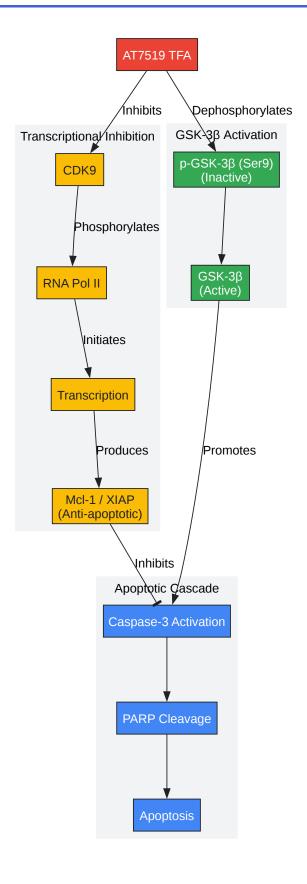




Mechanism: Apoptosis is triggered through multiple pathways. Inhibition of CDK9-mediated transcription leads to the rapid downregulation of short-lived anti-apoptotic proteins like Mcl-1 and XIAP.[6][11] The compound also induces apoptosis through a transcription-independent mechanism involving the activation of Glycogen Synthase Kinase 3 Beta (GSK-3β) via dephosphorylation at its serine 9 residue.[5][6] This activation contributes significantly to AT7519-induced cell death.[6] In glioblastoma cells, AT7519 induces caspase-dependent apoptosis, marked by the cleavage of PARP1 and caspase-3.[9]

Apoptotic Pathway Induced by AT7519





Click to download full resolution via product page



Caption: AT7519 induces apoptosis by inhibiting transcription of anti-apoptotic proteins and by activating the pro-apoptotic kinase GSK-3\(\beta\).

Inhibition of Transcription

AT7519 is a potent inhibitor of CDK9, a key component of the positive transcription elongation factor b (P-TEFb).

Mechanism: CDK9 phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (RNA Pol II), a step that is crucial for transcriptional elongation. AT7519 inhibits this phosphorylation, leading to a partial block in RNA synthesis.[6][7] This transcriptional repression is believed to contribute significantly to its cytotoxic effects, particularly in hematological malignancies like multiple myeloma.[6]

Experimental Protocols Cell Viability Assay (MTT/CCK8)

This protocol assesses the effect of AT7519 on cell proliferation and viability.

- Cell Seeding: Plate cancer cells in 96-well plates at a density of 3,000-10,000 cells/well and allow them to adhere overnight.
- Treatment: Treat cells with a serial dilution of AT7519 TFA (e.g., 0.01 μM to 10 μM) for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).
- Reagent Addition: Add 10 μL of CCK-8 solution or 20 μL of MTT solution (5 mg/mL) to each well.
- Incubation: Incubate the plates for 1-4 hours at 37°C. For MTT, after incubation, remove the medium and add 150 μL of DMSO to dissolve the formazan crystals.
- Measurement: Measure the absorbance at 450 nm (for CCK-8) or 570 nm (for MTT) using a microplate reader.
- Analysis: Calculate cell viability as a percentage of the vehicle control and determine the IC₅₀
 value using non-linear regression analysis.



Cell Cycle Analysis by Flow Cytometry

This protocol determines the distribution of cells in different phases of the cell cycle following AT7519 treatment.

- Cell Treatment: Seed cells in 6-well plates. After reaching 60-70% confluency, treat with AT7519 (e.g., 0.5 μM) or vehicle for various time points (e.g., 6, 12, 24 hours).[6]
- Harvesting: Harvest both adherent and floating cells and wash with ice-cold PBS.
- Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol and fix overnight at -20°C.
- Staining: Wash the fixed cells with PBS and resuspend in 500 μL of staining solution containing Propidium Iodide (PI, 50 μg/mL) and RNase A (100 μg/mL).
- Incubation: Incubate for 30 minutes at room temperature in the dark.
- Analysis: Analyze the samples using a flow cytometer. The DNA content, measured by PI fluorescence, is used to quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Apoptosis Assay (Annexin V/PI Staining)

This protocol quantifies the percentage of apoptotic cells.

- Cell Treatment: Treat cells with AT7519 as described for the cell cycle analysis.
- Harvesting: Collect all cells and wash twice with cold PBS.
- Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin
 V and Propidium Iodide (PI) according to the manufacturer's protocol.
- Incubation: Incubate for 15 minutes at room temperature in the dark.
- Analysis: Analyze the stained cells by flow cytometry within one hour. The percentage of cells undergoing apoptosis is defined as the sum of early apoptotic (Annexin V-positive, PInegative) and late apoptotic/necrotic (Annexin V-positive, PI-positive) cells.[5][6]



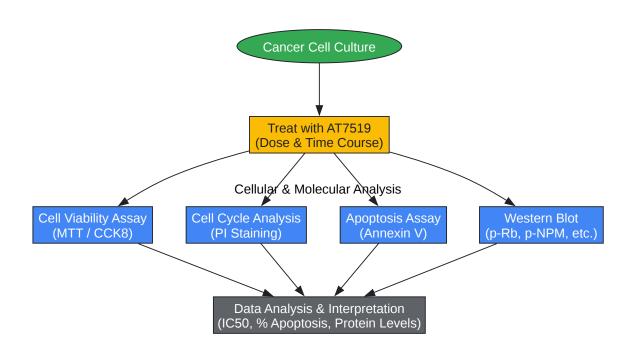
Western Blotting for Protein Phosphorylation Analysis

This protocol is used to detect changes in the phosphorylation status of AT7519 target proteins.

- Lysate Preparation: Treat cells with AT7519 for the desired time. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
- Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
- SDS-PAGE: Separate equal amounts of protein (20-40 μg) on an SDS-polyacrylamide gel.
- Transfer: Transfer the separated proteins to a PVDF membrane.
- Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies (e.g., anti-p-Rb, anti-p-NPM, anti-p-RNA Pol II, anti-cleaved PARP) overnight at 4°C.
- Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

Typical In Vitro Experimental Workflow





Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. A Phase I study of cyclin-dependent kinase inhibitor, AT7519, in patients with advanced cancer: NCIC Clinical Trials Group IND 177 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. [PDF] Biological characterization of AT7519, a small-molecule inhibitor of cyclin-dependent kinases, in human tumor cell lines | Semantic Scholar [semanticscholar.org]
- 4. Biological characterization of AT7519, a small-molecule inhibitor of cyclin-dependent kinases, in human tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]



- 5. selleckchem.com [selleckchem.com]
- 6. AT7519, A NOVEL SMALL MOLECULE MULTI-CYCLIN DEPENDENT KINASE INHIBITOR, INDUCES APOPTOSIS IN MULTIPLE MYELOMA VIA GSK-3β ACTIVATION AND RNA POLYMERASE II INHIBITION - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. The CDK inhibitor AT7519 inhibits human glioblastoma cell growth by inducing apoptosis, pyroptosis and cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cyclin-dependent kinase inhibitor AT7519 as a potential drug for MYCN-dependent neuroblastoma PMC [pmc.ncbi.nlm.nih.gov]
- 11. The cyclin-dependent kinase inhibitor AT7519 augments cisplatin's efficacy in ovarian cancer via multiple oncogenic signaling pathways PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [AT7519 TFA: A Technical Guide for Basic Cancer Cell Biology Research]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1139512#at7519-tfa-for-basic-cancer-cell-biology-research]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com